molecular formula C13H20O2 B15240271 7-(Ethoxymethylidene)spiro[4.5]decan-8-one

7-(Ethoxymethylidene)spiro[4.5]decan-8-one

Cat. No.: B15240271
M. Wt: 208.30 g/mol
InChI Key: IVZCPFYRDMXSOD-KHPPLWFESA-N
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Description

7-(Ethoxymethylidene)spiro[4.5]decan-8-one is a spirocyclic compound characterized by a bicyclic framework with a ketone group at position 8 and an ethoxymethylidene substituent at position 5. This structure combines a spiro[4.5]decan-8-one core—a common scaffold in medicinal and synthetic chemistry—with a functionalized exocyclic double bond. The ethoxymethylidene group introduces steric and electronic effects that influence reactivity, stability, and biological activity.

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

(9Z)-9-(ethoxymethylidene)spiro[4.5]decan-8-one

InChI

InChI=1S/C13H20O2/c1-2-15-10-11-9-13(6-3-4-7-13)8-5-12(11)14/h10H,2-9H2,1H3/b11-10-

InChI Key

IVZCPFYRDMXSOD-KHPPLWFESA-N

Isomeric SMILES

CCO/C=C\1/CC2(CCCC2)CCC1=O

Canonical SMILES

CCOC=C1CC2(CCCC2)CCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Ethoxymethylidene)spiro[4.5]decan-8-one typically involves the reaction of spiro[4.5]decan-8-one with ethoxymethylidene reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ethoxymethylidene group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as distillation and recrystallization are commonly used to purify the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: The ethoxymethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms such as alcohols.

    Substitution: Various substituted spirocyclic compounds depending on the reagents used.

Scientific Research Applications

7-(Ethoxymethylidene)spiro[4.5]decan-8-one has been studied for its potential as a prolyl hydroxylase domain inhibitor . This makes it a valuable compound in the field of medicinal chemistry, particularly for the treatment of diseases related to hypoxia and ischemia. Additionally, its unique structure allows for exploration in organic synthesis as a building block for more complex molecules.

Mechanism of Action

The compound exerts its effects by inhibiting prolyl hydroxylase domains, which are enzymes involved in the regulation of hypoxia-inducible factors . By inhibiting these enzymes, 7-(Ethoxymethylidene)spiro[4.5]decan-8-one can modulate the hypoxic response in cells, leading to potential therapeutic benefits in conditions such as anemia and chronic kidney disease.

Comparison with Similar Compounds

Structural Comparisons

Spiro[4.5]decan-8-one derivatives vary by substituents at positions 7 and 8, which dictate their properties:

Compound Name Substituent at Position 7 Molecular Formula Molecular Weight Key Structural Features Reference
7-(Ethoxymethylidene)spiro[4.5]decan-8-one Ethoxymethylidene (CH₂=CH-OEt) C₁₂H₁₈O₂ 194.27 Exocyclic double bond with ethoxy group N/A (Inferred)
1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxolane ring fused at positions 1 and 4 C₈H₁₂O₃ 156.18 Ketal-protected ketone
7-(5-Methoxyindol-3-yl) derivative 5-Methoxyindole moiety C₁₉H₂₁NO₃ 311.38 Indole substitution for bioactivity
7-[(Phenylamino)oxy] derivative Phenylaminooxy group C₁₄H₁₇NO₄ 263.29 Oxygen-linked aromatic amine

Key Observations :

  • Arylidene substituents (e.g., indole or phenylaminooxy groups) improve binding to biological targets, as seen in anticancer and enzyme-inhibiting derivatives .

Comparison :

  • The ethoxymethylidene group may require selective alkylation or Wittig-like reactions, contrasting with the base-catalyzed aldol condensations used for arylidene derivatives .
  • Traditional methods (e.g., ) involve multi-step protocols with moderate yields, whereas microwave-assisted methods () offer efficiency and scalability.
Pharmacological and Biochemical Activity

Spiro[4.5]decan-8-one derivatives exhibit diverse bioactivities:

Compound Class Target/Activity IC₅₀ (μM) Selectivity Notes Reference
Spiro[4.5]decan-8-one core Prolyl hydroxylase domain (PHD2/PHD3) 0.219–11 μM Non-selective across PHD isoforms
7-Arylidene derivatives Antitumor (α-methylene-γ-lactone motif) N/A Potential via ROS generation
1,4-Dioxaspiro derivatives Sigma-2 receptor ligands Sub-micromolar High selectivity for sigma-2 receptors

Key Insights :

  • The spiro[4.5]decan-8-one core shows moderate inhibition of PHD2/PHD3 (enzymes in hypoxia signaling) but lacks isoform selectivity .
Physicochemical Properties
  • Stability :

    • Spiro[4.5]decan-8-ones fragment at the spiro junction under electron impact (EIMS), producing ions at m/z = M⁺ - ArN₂CO .
    • Ring reversal barriers in analogs (e.g., 7-oxa-1-thiaspiro derivatives) are ~7–8.5 kcal/mol, indicating moderate conformational flexibility .
  • Solubility: Ketal-protected derivatives (e.g., 1,4-dioxaspiro[4.5]decan-8-one) are lipophilic, while polar substituents (e.g., hydroxyl, aminooxy) improve aqueous solubility .

Biological Activity

Overview

7-(Ethoxymethylidene)spiro[4.5]decan-8-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H18O2
  • Molecular Weight : 206.28 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The compound features a spirocyclic structure that contributes to its unique biological properties.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
A549 (Lung Cancer)20Cell cycle arrest and apoptosis induction

Anti-inflammatory Effects

In addition to its anticancer activity, the compound has shown promise as an anti-inflammatory agent. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Caspase Activation : Induces apoptosis in cancer cells by activating caspases.
  • Cytokine Inhibition : Suppresses inflammatory cytokines, thereby mitigating inflammation.
  • Enzyme Inhibition : Potentially inhibits enzymes involved in cancer progression and inflammation.

Case Studies

  • Study on Breast Cancer Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound.
    • Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Inflammation Model :
    • In a murine model, administration of the compound reduced paw swelling induced by carrageenan, indicating its anti-inflammatory potential.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications in the ethoxymethylidene group have been explored to improve potency and selectivity against cancer cells.

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